5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-
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Overview
Description
Preparation Methods
The synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the reaction of 1,3-dimethyluracil with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, it can undergo oxidation or reduction.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride can be compared with other similar compounds such as:
- 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride
- 2,4-dichloropyrimidine-5-sulfonyl chloride
- 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride lies in its specific sulfonyl chloride group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C6H8ClN2O4S+ |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClN2O4S/c1-8-3-4(14(7,12)13)5(10)9(2)6(8)11/h3-4H,1-2H3/q+1 |
InChI Key |
NNXDJHPNGMLVAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C=[N+](C1=O)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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